molecular formula C9H9NO2S B11706459 N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide

N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide

Cat. No.: B11706459
M. Wt: 195.24 g/mol
InChI Key: QDYVOGQWMWQVNU-UHFFFAOYSA-N
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Description

N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide is a compound that features a benzo[d][1,3]dioxole moiety attached to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide typically involves the introduction of the benzo[d][1,3]dioxole group to an ethanethioamide precursor. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and a phosphine ligand like BINAP. The reaction conditions often include a base such as cesium carbonate (Cs2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the thioamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethanethiol derivatives.

    Substitution: Formation of substituted ethanethioamide derivatives.

Scientific Research Applications

N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the ethanethioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)ethanethioamide

InChI

InChI=1S/C9H9NO2S/c1-6(13)10-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3,(H,10,13)

InChI Key

QDYVOGQWMWQVNU-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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